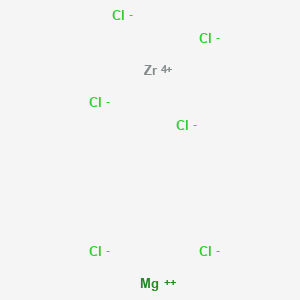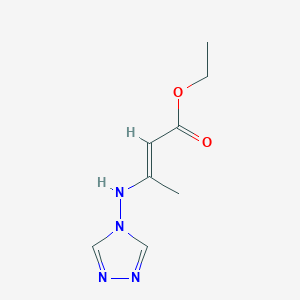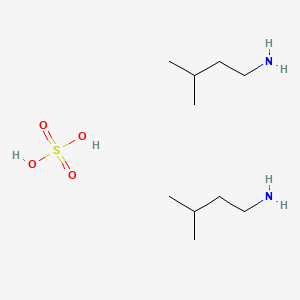
2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL is a complex carbohydrate derivative This compound is characterized by multiple acetyl groups attached to a glucopyranosyl moiety, making it a highly acetylated sugar derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL typically involves the acetylation of a glucopyranosyl precursor. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent used.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: Formation of the corresponding hydroxyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Substitution: Formation of substituted glucopyranosyl derivatives.
科学研究应用
2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its potential role in biological processes and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of 2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL involves its interaction with specific molecular targets. The acetyl groups can be hydrolyzed to release active hydroxyl groups, which can then participate in various biochemical pathways. The compound may also interact with enzymes and proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
- 2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL ISOTHIOCYANATE
- 2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL CHLORIDE
- 2,3,4,6-TETRA-O-ACETYL-alpha-D-GLUCOPYRANOSYL BROMIDE
Uniqueness
2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL is unique due to its specific acetylation pattern and the presence of both tri- and tetra-acetylated glucopyranosyl units. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
属性
分子式 |
C26H34O17 |
|---|---|
分子量 |
618.5 g/mol |
IUPAC 名称 |
[(2R,3R,4S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C26H34O17/c1-11(27)34-8-18-21(22(38-14(4)30)19(10-36-18)37-13(3)29)43-26-25(41-17(7)33)24(40-16(6)32)23(39-15(5)31)20(42-26)9-35-12(2)28/h10,18,20-26H,8-9H2,1-7H3/t18-,20-,21-,22-,23-,24+,25-,26+/m1/s1 |
InChI 键 |
HKHFGRYHJSJSEU-HIXUVGTASA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C(=CO1)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


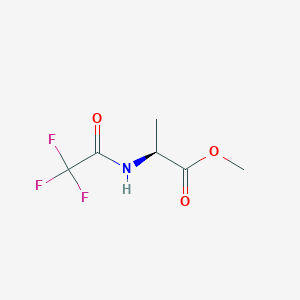

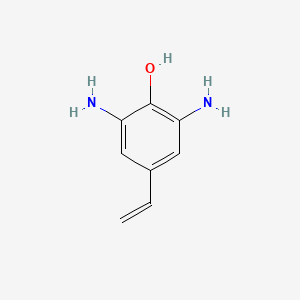
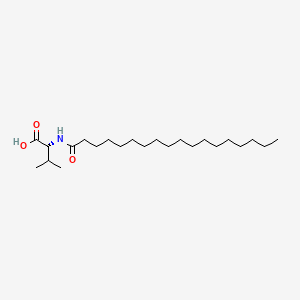

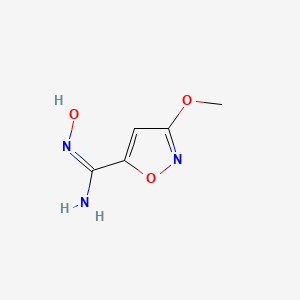
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)

![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)

